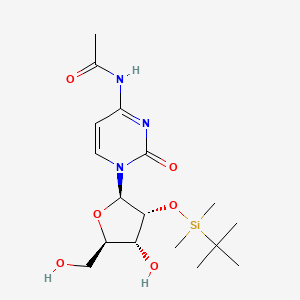
Diethyl thiazole-2,4-dicarboxylate
Descripción general
Descripción
Diethyl thiazole-2,4-dicarboxylate is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of thiazole derivatives, including Diethyl thiazole-2,4-dicarboxylate, involves the use of various substituents on the thiazole ring . The substituents affect the biological outcomes of the compounds to a great extent . An efficient protocol for the synthesis of similar compounds involves the use of aryl amines and dimethyl/diethyl acetylenedicarboxylates using molecular iodine as a catalyst .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular structure of thiazoles, including Diethyl thiazole-2,4-dicarboxylate, can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation .
Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives are influenced by the substituents on the thiazole ring . These substituents not only alter the orientation types but also shield the nucleophilicity of nitrogen .
Physical And Chemical Properties Analysis
Thiazoles, including Diethyl thiazole-2,4-dicarboxylate, resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .
Aplicaciones Científicas De Investigación
Green Chemistry Synthesis
Diethyl thiazole-2,4-dicarboxylate compounds have been utilized in green chemistry protocols. Specifically, the synthesis of Diethyl 4-(6-Chloroimidazo[2,1-b]thiazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate was achieved using a green protocol that reduced reaction time, showcasing the compound's utility in environmentally friendly chemical processes (Morigi et al., 2012).
Antitumor Activity
A significant area of research is the investigation of Diethyl thiazole-2,4-dicarboxylate derivatives for their potential antitumor activity. Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate, a derivative, exhibited remarkable activity against leukemia cell lines and a broad spectrum of tumor cell lines, demonstrating the compound's potential in cancer research (El-Subbagh et al., 1999).
Anti-Inflammatory and Antibacterial Agents
Diethyl thiazole-2,4-dicarboxylate derivatives have also been explored for their anti-inflammatory and antibacterial properties. For example, synthesis of various thiazole derivatives demonstrated inhibitory effects on carrageenin-induced edema and showed antibacterial activity against several bacteria strains, indicating their potential as anti-inflammatory and antibacterial agents (Helal et al., 2013).
Corrosion Inhibition
In the field of materials science, Diethyl thiazole-2,4-dicarboxylate derivatives have been studied for their effectiveness as corrosion inhibitors. The compound 2-amino-4-methyl-thiazole showed high corrosion inhibition efficiency, suggesting its potential as a protective agent for metals in corrosive environments (Yüce et al., 2014).
CNS Active Agents
Diethyl thiazole-2,4-dicarboxylate and its derivatives have been investigated for their potential as central nervous system (CNS) active agents. The thiazole scaffold has been used to design various novel CNS active agents, indicating the potential of these compounds in treating various CNS disorders (Mishra et al., 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
diethyl 1,3-thiazole-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-3-13-8(11)6-5-15-7(10-6)9(12)14-4-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPCMNAQUJVVLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801286312 | |
| Record name | 2,4-Diethyl 2,4-thiazoledicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl thiazole-2,4-dicarboxylate | |
CAS RN |
40235-67-4 | |
| Record name | 2,4-Diethyl 2,4-thiazoledicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40235-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diethyl 2,4-thiazoledicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(1-Amino-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B3265059.png)

![[2-(Ethylamino)phenyl]methanol](/img/structure/B3265069.png)



![N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide](/img/structure/B3265103.png)
![N-[2-(2-aminoethyl)phenyl]methanesulfonamide](/img/structure/B3265119.png)
![N-{4-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide](/img/structure/B3265122.png)
![N-[4-(1-aminoethyl)phenyl]methanesulfonamide](/img/structure/B3265123.png)

![(2S)-6-amino-2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoic Acid](/img/structure/B3265138.png)

